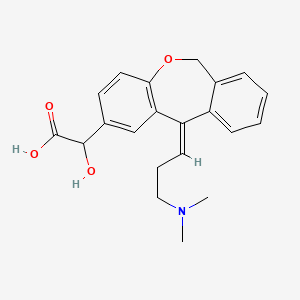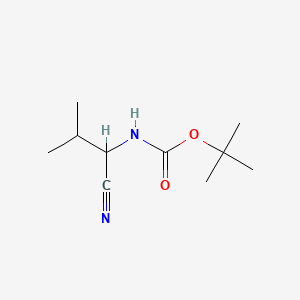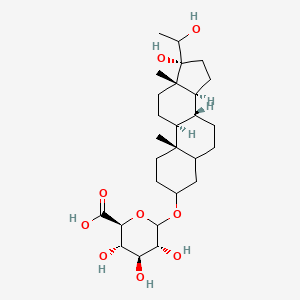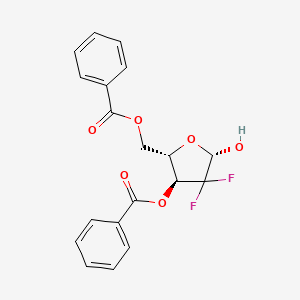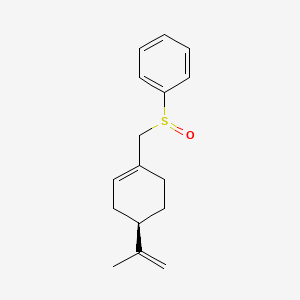
COAGULATION FACTOR XIIIA (190-230)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coagulation Factor XIIIa (190-230) is a fragment of the enzyme Coagulation Factor XIIIa, which plays a crucial role in the blood coagulation process. This enzyme is responsible for stabilizing the formation of fibrin clots by cross-linking fibrin molecules, thereby enhancing the mechanical strength and resistance to fibrinolysis of the clot . The fragment Coagulation Factor XIIIa (190-230) specifically refers to a segment of the enzyme that has been studied for its unique properties and interactions within the coagulation cascade.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Coagulation Factor XIIIa (190-230) typically involves recombinant DNA technology. The gene encoding the desired fragment is inserted into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein fragment, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Coagulation Factor XIIIa (190-230) follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves multiple purification steps to ensure the high purity and activity of the protein fragment. Quality control measures are implemented to verify the consistency and efficacy of the produced fragment .
Chemical Reactions Analysis
Types of Reactions: Coagulation Factor XIIIa (190-230) primarily undergoes enzymatic reactions, particularly transglutaminase activity, where it catalyzes the formation of covalent bonds between glutamine and lysine residues in fibrin molecules .
Common Reagents and Conditions: The enzymatic activity of Coagulation Factor XIIIa (190-230) requires the presence of calcium ions (Ca²⁺) and is typically activated by thrombin. The reaction conditions include physiological pH and temperature, mimicking the conditions found in the human body .
Major Products Formed: The primary product of the enzymatic reaction catalyzed by Coagulation Factor XIIIa (190-230) is a stabilized fibrin clot, which is more resistant to mechanical stress and proteolytic degradation .
Scientific Research Applications
Coagulation Factor XIIIa (190-230) has several scientific research applications across various fields:
Chemistry: In chemistry, it is used to study the mechanisms of enzyme-catalyzed cross-linking reactions and the structural properties of fibrin clots .
Biology: In biological research, Coagulation Factor XIIIa (190-230) is utilized to investigate the molecular interactions within the coagulation cascade and the role of specific enzyme fragments in hemostasis .
Medicine: In medicine, this fragment is studied for its potential therapeutic applications in treating bleeding disorders and enhancing wound healing. It is also used in the development of diagnostic assays for coagulation-related conditions .
Industry: In the industrial sector, Coagulation Factor XIIIa (190-230) is employed in the production of biocompatible materials and tissue engineering, where its cross-linking properties are harnessed to create stable and durable biomaterials .
Mechanism of Action
Coagulation Factor XIIIa (190-230) exerts its effects through its transglutaminase activity, which involves the formation of covalent bonds between glutamine and lysine residues in fibrin molecules. This cross-linking reaction stabilizes the fibrin clot, enhancing its mechanical strength and resistance to fibrinolysis . The molecular targets of Coagulation Factor XIIIa (190-230) include fibrin and other proteins involved in the coagulation cascade, such as α₂-antiplasmin .
Comparison with Similar Compounds
- Coagulation Factor XIIIa (full-length)
- Coagulation Factor XIIa
- Activated Protein C
Comparison: Coagulation Factor XIIIa (190-230) is unique in that it represents a specific fragment of the full-length Coagulation Factor XIIIa enzyme. While the full-length enzyme has broader activity and interactions, the fragment Coagulation Factor XIIIa (190-230) allows for more targeted studies of specific interactions and mechanisms within the coagulation cascade . Compared to Coagulation Factor XIIa and Activated Protein C, Coagulation Factor XIIIa (190-230) is specifically involved in the stabilization of fibrin clots, whereas the others have distinct roles in the coagulation and anticoagulation pathways .
Properties
CAS No. |
158455-48-2 |
|---|---|
Molecular Formula |
C220H322N54O73 |
Molecular Weight |
4891.23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)
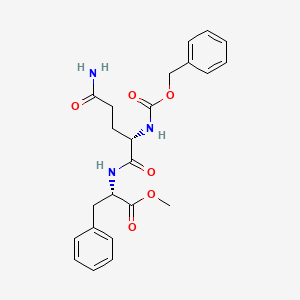
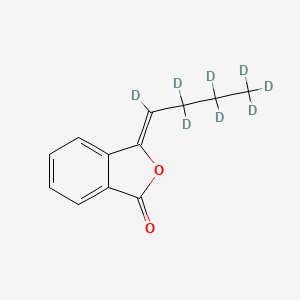
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
